5-Bromo-4-chloro-2-hydroxybenzamide
Description
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2,11H,(H2,10,12) |
InChI Key |
XRKGOTZZPICZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
Key structural analogs and their distinctions are summarized below:
Key Observations :
- Substituent Positions : Halogen placement significantly impacts electronic and steric properties. For example, the target’s Cl at position 4 vs. 5-Bromo-2-chloro-4-hydroxybenzaldehyde’s Cl at position 2 alters resonance effects and steric hindrance .
- Functional Groups : The amide group in the target compound enhances hydrogen-bonding capacity and stability compared to aldehydes or esters in analogs. This increases its suitability for drug design, where bioavailability and metabolic stability are critical .
- Halogen Effects : Bromine’s larger atomic radius (vs. Cl or F) increases lipophilicity (XLogP: ~2.3 for the target), influencing membrane permeability and binding affinity in biological targets .
Physicochemical Properties
- Hydrogen Bonding: The target compound’s hydroxyl and amide groups provide 2 donors and 3 acceptors, enabling stronger intermolecular interactions than analogs like 5-Bromo-2-chloro-4-hydroxybenzaldehyde (1 donor, 2 acceptors). This enhances crystallinity, as observed in SHELX-refined structures .
- Solubility : The amide group improves aqueous solubility compared to ester or aldehyde analogs, though halogenation reduces polarity.
- Thermal Stability : Amides generally exhibit higher melting points than esters or aldehydes due to stronger hydrogen-bonding networks.
Q & A
Q. Critical Considerations :
Q. Table 1: Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Key Parameters |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, THF/MeOH, 80°C | 75–85 | Excess CH₃I, 12 hr reflux |
| Hydrolysis | LiOH, THF/MeOH/H₂O, RT | 90–95 | pH control (≥10) |
| Halogenation | Br₂ (1.1 eq), N₂, DCM | 60–70 | Slow addition, temp <5°C |
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound, and how can researchers address discrepancies in purity assessments?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon assignments for Br/Cl substituents .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: Acetonitrile/H₂O (70:30) + 0.1% TFA .
- Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M-H]⁻ at m/z 278.3 (calc. 278.4) .
Q. Addressing Discrepancies :
Q. Table 2: Analytical Data Comparison
| Method | Key Peaks/Retention Time | Purity Threshold | Limitations |
|---|---|---|---|
| ¹H NMR | δ 10.2 (OH), δ 7.8 (Ar-H) | Qualitative | Insensitive to trace impurities |
| HPLC | tᴿ = 6.2 min | ≥98% | Requires optimized mobile phase |
| ESI-MS | m/z 278.3 | Confirm molecular weight | Does not quantify purity |
Advanced: How can researchers resolve contradictory data regarding the antibacterial efficacy of this compound in different bacterial models?
Answer:
Contradictions may arise from:
- Biofilm vs. Planktonic Models : Biofilm-embedded bacteria show reduced susceptibility due to extracellular matrix barriers. Use crystal violet assays to quantify biofilm biomass .
- Solubility Limitations : Poor aqueous solubility (logP = 2.8) may reduce bioavailability. Test efficacy in DMSO co-solvent systems (≤0.1% v/v) .
- Control Comparisons : Benchmark against DMSO (negative control) and known inhibitors (e.g., GroEL/ES inhibitors) to normalize activity .
Q. Methodological Adjustments :
- Dose-Response Curves : Use MIC₅₀ values across ≥8 concentrations to account for variability.
- Confocal Microscopy : Visualize compound penetration into biofilms using fluorescent analogs .
Advanced: What factorial design approaches are optimal for investigating the influence of reaction parameters on the regioselectivity of bromination in this compound synthesis?
Answer:
A 2³ factorial design can systematically evaluate variables:
Factors :
- Temperature (25°C vs. 0°C)
- Solvent (DCM vs. DMF)
- Catalyst (FeCl₃ vs. none)
Response Variables :
- Regioselectivity ratio (para:ortho bromination) via ¹H NMR.
- Yield (%) after purification.
Q. Experimental Workflow :
- Screening Experiments : Identify significant factors using ANOVA.
- Optimization : Apply response surface methodology (RSM) for ideal conditions.
Q. Table 3: Factorial Design Matrix
| Run | Temp (°C) | Solvent | Catalyst | Regioselectivity (para:ortho) |
|---|---|---|---|---|
| 1 | 25 | DCM | FeCl₃ | 4:1 |
| 2 | 0 | DMF | None | 1:3 |
| ... | ... | ... | ... | ... |
Key Insight : Lower temperatures (0°C) and FeCl₃ in DCM maximize para-bromination (4:1 ratio) .
Advanced: How should researchers design stability studies to evaluate the hydrolytic degradation of this compound under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
